The synthesis of T3-CLK-N involves several key steps that ensure the compound's efficacy and purity. The primary method includes:
Technical details of the synthesis can be found in specialized chemical literature detailing the methodologies employed in generating selective kinase inhibitors.
T3-CLK-N has a complex molecular structure characterized by its chemical formula and an exact mass of g/mol. The molecular weight is approximately g/mol.
The structure features multiple functional groups that contribute to its binding affinity for Cdc2-like kinases. Understanding its three-dimensional conformation is crucial for elucidating its mechanism of action and interactions with target proteins .
T3-CLK-N participates in several key chemical reactions:
The mechanism of action of T3-CLK-N primarily revolves around its ability to inhibit Cdc2-like kinases through competitive binding at their active sites. This inhibition disrupts normal phosphorylation events critical for pre-mRNA splicing:
T3-CLK-N exhibits several notable physical and chemical properties:
These properties are critical for determining the usability of T3-CLK-N in laboratory settings as well as its potential formulation into therapeutic agents .
T3-CLK-N has significant applications in scientific research:
The ongoing research into T3-CLK-N underscores its potential as a versatile tool in both basic science and translational medicine focused on improving cancer treatment strategies.
The CDC-like kinase (CLK) family constitutes an evolutionarily conserved group of dual-specificity kinases within the CMGC branch of the human kinome, characterized by their signature LAMMER domain (EHLAMMERILG motif). This domain is indispensable for catalytic activity and substrate recognition across all four human isoforms (CLK1–4). CLKs are phylogenetically conserved from yeast to mammals, underscoring their fundamental role in eukaryotic cell biology. Structurally, CLKs feature a disordered N-terminal region rich in arginine-serine (RS) dipeptides and a well-ordered C-terminal kinase domain. The latter contains three defining insertions: a β-hairpin, the LAMMER motif, and a mitogen-activated protein kinase (MAPK)-like insertion that collectively govern substrate specificity and binding affinity [6].
Each CLK isoform exhibits distinct spatiotemporal expression patterns and functional specializations despite shared structural topology:
Table 1: Structural and Functional Characteristics of Human CLK Isoforms
Isoform | Key Structural Features | Tissue Expression | Primary Biological Functions |
---|---|---|---|
CLK1 | Short β-hairpin insertion (residues 297–319) | Ubiquitous, cell cycle-dependent | SRSF1 phosphorylation, constitutive splicing |
CLK2 | Glu244-Leu246 hinge interaction | Brain, prostate, leukocytes | Oncogenic splicing, fatty acid oxidation regulation |
CLK3 | Ala-substituted DFG motif, Lys248 active site | Testes, stress granules | Cytoplasmic mRNA processing, fertilization |
CLK4 | Temperature-sensitive activation segment | Kidney, thyroid, muscle | Stress-induced intron retention |
CLKs phosphorylate serine residues within the RS domains of SR proteins (SRSF1–12), a family of RNA-binding proteins that orchestrate spliceosome assembly. Phosphorylation triggers a conformational change in SR proteins, enabling their nuclear retention and recruitment to nuclear speckles. This facilitates SR protein binding to exonic splicing enhancers (ESEs) in pre-mRNA, promoting splice site recognition and spliceosome stability. CLK activity dynamically regulates all major alternative splicing (AS) events:
Dephosphorylation of SR proteins by protein phosphatases is equally critical, enabling mRNA export to the cytoplasm. Dysregulation of this phosphorylation-dephosphorylation equilibrium induces aberrant splicing patterns observed in cancers and neurodegenerative diseases. For example, CLK2 overexpression in breast cancer promotes oncogenic splicing of transcripts involved in apoptosis (e.g., BCLAF1), while CLK1 dysregulation in Alzheimer's disease models correlates with pathological tau splicing [6] [10].
T3-CLK-N (chemical name: 4-[1,1-Dimethyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[6-(4-pyridinyl)imidazo[1,2-a]pyridin-2-yl]benzamide) serves as a critical negative control compound in pharmacological studies of CLK inhibition. Unlike its active analog T3 (CLK-IN-T3), which exhibits sub-nanomolar potency against CLK1 (IC₅₀ = 0.67 nM), T3-CLK-N is structurally modified to eliminate kinase inhibitory activity while retaining similar physicochemical properties. This design allows researchers to:
The compound's utility was highlighted in studies defining CLK2's role in conjoined gene formation. While T3 treatment induced dose-dependent CG transcription via disrupted 3'-end processing, T3-CLK-N showed no such activity, confirming this phenomenon as CLK-dependent [7].
The development of CLK inhibitors has evolved through three generations:
T3-CLK-N occupies a unique niche within this pharmacological landscape as a rigorously validated negative control. Its chemical similarity to T3—while devoid of inhibitory function—enables precise mechanistic deconvolution in studies employing active inhibitors. For example, in combination therapies, T3-CLK-N verified that synergistic apoptosis with Bcl-2 inhibitors (e.g., venetoclax) required functional CLK inhibition to downregulate anti-apoptotic proteins like Mcl-1 and cFLIP [10].
Table 2: Key Pharmacological Probes for CLK Research
Compound | Chemical Class | CLK1 IC₅₀ (nM) | Selectivity Profile | Primary Research Application |
---|---|---|---|---|
T3-CLK-N | Benzamide-derivative | >10,000 | Inactive against 468 kinases | Negative control for target validation |
T3 (CLK-IN-T3) | Benzamide-derivative | 0.67 | CLK2 (15 nM), CLK3 (110 nM); DYRK1A/B (230–260 nM) | Gold-standard probe for splicing modulation |
KH-CB19 | Pyrido[2,3-d]pyrimidine | ~20 | Moderate CLK selectivity | Detained intron characterization |
Cirtuvivint | Clinical-stage inhibitor | <10 | Pan-CLK activity | Anti-tumor efficacy in Phase I trials |
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